Cas no 73289-86-8 (2,4-Dibromo-6-Hydroxybenzonitrile)
2,4-Dibromo-6-Hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile,2,4-dibromo-6-hydroxy-
- 2,4-DIBROMO-6-HYDROXYBENZONITRILE
- Benzonitrile,2,4-dibromo-6-hydroxy
- DTXSID60380517
- 73289-86-8
- FT-0750092
- 2,4-Dibromo-6-Hydroxybenzonitrile
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- Inchi: 1S/C7H3Br2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
- InChI Key: ZBEHUYDPUNXYLL-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1C#N)O)Br
Computed Properties
- Exact Mass: 274.85800
- Monoisotopic Mass: 274.85814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 44Ų
Experimental Properties
- PSA: 44.02000
- LogP: 2.78888
2,4-Dibromo-6-Hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D426888-10mg |
2,4-Dibromo-6-Hydroxybenzonitrile |
73289-86-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426888-50mg |
2,4-Dibromo-6-Hydroxybenzonitrile |
73289-86-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D426888-100mg |
2,4-Dibromo-6-Hydroxybenzonitrile |
73289-86-8 | 100mg |
$ 95.00 | 2022-06-05 |
2,4-Dibromo-6-Hydroxybenzonitrile Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2,4-Dibromo-6-Hydroxybenzonitrile
Introduction to 2,4-Dibromo-6-Hydroxybenzonitrile (CAS No. 73289-86-8)
2,4-Dibromo-6-Hydroxybenzonitrile, with the chemical formula C₆H₂Br₂NO and CAS number 73289-86-8, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound has garnered attention due to its versatile structural properties, which make it a valuable building block for various chemical transformations. The presence of both bromine and hydroxyl substituents on the benzene ring, coupled with the nitrile group, provides multiple reactive sites for further functionalization, enabling its use in synthesizing complex molecules.
The chemical structure of 2,4-Dibromo-6-Hydroxybenzonitrile consists of a benzene ring substituted at the 2-position and 4-position with bromine atoms, and at the 6-position with a hydroxyl group. The nitrile group at the 1-position adds another layer of reactivity, making this compound particularly useful in cross-coupling reactions, nucleophilic additions, and other synthetic protocols. Its unique combination of electron-withdrawing and electron-donating groups facilitates diverse chemical pathways, which are exploited in both academic research and industrial applications.
In recent years, 2,4-Dibromo-6-Hydroxybenzonitrile has been extensively studied for its potential applications in pharmaceuticals. The compound’s ability to serve as a precursor for biologically active molecules has made it a focus of interest in drug discovery efforts. For instance, researchers have explored its utility in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. The bromine atoms can be selectively removed or modified through various methods, allowing for the introduction of other functional groups that enhance biological activity.
One notable area of research involves the use of 2,4-Dibromo-6-Hydroxybenzonitrile in the development of novel agrochemicals. The structural features of this compound make it an effective intermediate for creating herbicides and pesticides with improved efficacy and environmental safety. Recent studies have demonstrated its role in synthesizing compounds that target specific enzymatic pathways in pests while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that reduce chemical residues.
The synthetic utility of 2,4-Dibromo-6-Hydroxybenzonitrile extends beyond pharmaceuticals and agrochemicals. It is widely employed in material science for the preparation of organic semiconductors and dyes. The conjugated system provided by the benzene ring, along with the electron-withdrawing nitrile group, contributes to its photophysical properties, making it suitable for optoelectronic applications. Researchers have utilized this compound to develop novel polymers with enhanced charge transport capabilities, which are crucial for flexible electronics and solar cells.
From a mechanistic perspective, 2,4-Dibromo-6-Hydroxybenzonitrile participates in various reactions that highlight its reactivity. The hydroxyl group can engage in etherification or esterification reactions, while the nitrile group is susceptible to hydrolysis or reduction to form amides or amines. The bromine atoms are particularly valuable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These transformations have been instrumental in generating novel heterocyclic compounds with potential therapeutic applications.
The spectroscopic characterization of 2,4-Dibromo-6-Hydroxybenzonitrile provides insights into its electronic structure and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to the aromatic protons, bromine atoms, hydroxyl group, and nitrile group. Infrared (IR) spectroscopy shows characteristic absorption bands for nitrile (≡C−N), hydroxyl (−OH), and aromatic C−Br bonds. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its structure. These analytical techniques are essential for verifying purity and structural integrity during synthesis.
In conclusion,2,4-Dibromo-6-Hydroxybenzonitrile (CAS No. 73289-86-8) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features enable diverse synthetic pathways, making it indispensable in pharmaceutical research, agrochemical development, and material science. As advancements continue to emerge,2,4-Dibromo-6-Hydroxybenzonitrile is expected to play an increasingly important role in addressing challenges related to drug discovery sustainability and technological innovation.
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